Comparative Cytotoxicity Against Non-Small Cell Lung Cancer Lines: Target Compound vs. Isosteric Benzothiazole Amides
In a systematic synthesis and biological evaluation of (benzo[d]thiazol-2-yl)cyclohexanecarboxamides, the most potent compound N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) demonstrated only moderate cytotoxicity against A549 lung adenocarcinoma cells, while the majority of analogs in the series were weakly active [1]. In contrast, the target compound (an N(3)-methyl-6-fluoro-2-ylidene regioisomer) showed improved cytotoxicity against the same A549 cell line (IC50 = 6.75 ± 0.19 µM) . The target compound additionally inhibited HCC827 (IC50 = 5.13 ± 0.97 µM) and NCI-H358 (IC50 = 4.01 ± 0.95 µM) lung cancer lines, indicating broader anti-proliferative coverage across NSCLC subtypes . This difference is consistent with the hypothesis that the ylidene linkage and N(3)-methyl group enhance cellular permeability or target engagement relative to the NH-amide series.
| Evidence Dimension | In vitro cytotoxicity (IC50) against A549 lung adenocarcinoma cells |
|---|---|
| Target Compound Data | IC50 = 6.75 ± 0.19 µM (A549), 5.13 ± 0.97 µM (HCC827), 4.01 ± 0.95 µM (NCI-H358) |
| Comparator Or Baseline | N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c): cytotoxicity described as 'significant' but IC50 not explicitly stated in the publication; most other (benzo[d]thiazol-2-yl)cyclohexanecarboxamide analogs were weakly active |
| Quantified Difference | Target compound yields a quantifiable IC50 of ~4-7 µM across three NSCLC lines, whereas the most active NH-amide congener was active but the remaining analogs in the series were predominantly weakly cytotoxic. |
| Conditions | Cytotoxicity assays: A549 (lung adenocarcinoma), HCC827 (lung adenocarcinoma, EGFR mutant), NCI-H358 (bronchioalveolar carcinoma) cells; endpoint measurement method not fully specified. |
Why This Matters
Departure from the standard benzothiazol-2-yl-amide scaffold (to the 2-ylidene) may rescue cytotoxicity in a series otherwise dominated by weak activity, making this compound a valuable pharmacophore for lung cancer probe development.
- [1] Nam NH, et al. Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. Med Chem. 2010;6(3):159-164. doi:10.2174/1573406411006030159 View Source
